An In-depth Technical Guide to the Physicochemical Properties of N-Methylpropionamide
An In-depth Technical Guide to the Physicochemical Properties of N-Methylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpropionamide (NMPA) is an organic compound with the chemical formula CH₃CH₂CONHCH₃. It is a colorless, clear liquid at room temperature and is classified as a secondary amide.[1][2] NMPA serves as a versatile polar aprotic solvent and a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its unique properties, including a high dielectric constant, make it suitable for a range of applications, from a solvent in chemical reactions to its use in electrochemical studies.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylpropionamide, complete with experimental protocols and structured data for easy reference.
Core Physicochemical Properties
The fundamental physicochemical characteristics of N-Methylpropionamide are summarized in the tables below. These properties are crucial for its application in various scientific and industrial settings, influencing its behavior as a solvent, its reactivity, and its handling requirements.
Table 1: General and Physical Properties of N-Methylpropionamide
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [6][7][8][9] |
| Molecular Weight | 87.12 g/mol | [1][3][7][8][9][10] |
| Appearance | Clear, colorless liquid | [1][5][7][10] |
| Density | 0.931 g/mL at 25 °C | [1][6][7][8][10][11] |
| Melting Point | -43 °C | [6][7][8][9][11] |
| Boiling Point | 205-207 °C (at 760 mmHg) | [6] |
| 146 °C (at 90 mmHg) | [7][8][9][11] | |
| Refractive Index (n20/D) | 1.436 | [7][8][9][11] |
| Vapor Pressure | 0.13 mmHg at 25 °C | [7][9] |
Table 2: Solubility and Partitioning Properties of N-Methylpropionamide
| Property | Value | Source(s) |
| Solubility in Water | Very soluble | [4][6][12] |
| pKa (Predicted) | 16.61 ± 0.46 | [1][5][7][10][11] |
| LogP (Octanol/Water Partition Coefficient) | 0.53330 | [9] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of N-Methylpropionamide, which is typically in its solid state at very low temperatures, can be determined using a capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of frozen N-Methylpropionamide is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Determination of Boiling Point
The boiling point can be determined by either distillation or the micro-reflux method, which is suitable for small sample volumes.
Methodology (Micro-Reflux Method):
-
Sample Preparation: Approximately 0.5-1 mL of N-Methylpropionamide is placed in a small test tube with a boiling chip.
-
Apparatus Setup: The test tube is clamped and a thermometer is positioned with its bulb just above the liquid surface.
-
Heating: The sample is gently heated until it boils and a ring of refluxing vapor is observed on the walls of the test tube.
-
Measurement: The temperature at which the vapor temperature stabilizes is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
The density of liquid N-Methylpropionamide can be accurately measured using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.
-
Sample Filling: The pycnometer is filled with N-Methylpropionamide, ensuring no air bubbles are present.
-
Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.
-
Weighing: The pycnometer is removed from the bath, dried, and weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Aqueous Solubility
The "shake-flask" method is a standard procedure for determining the solubility of a substance in water.
Methodology:
-
Solution Preparation: An excess amount of N-Methylpropionamide is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, and the undissolved portion is separated from the aqueous phase by centrifugation or filtration.
-
Quantification: The concentration of N-Methylpropionamide in the clear aqueous solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of pKa
The pKa of N-Methylpropionamide can be determined by potentiometric titration or spectroscopic methods.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of N-Methylpropionamide of known concentration is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP (Octanol/Water Partition Coefficient)
The shake-flask method is the classical approach for determining the LogP value.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of N-Methylpropionamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of N-Methylpropionamide in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Biological Interactions and Signaling Pathways
Current scientific literature primarily highlights the role of N-Methylpropionamide as a solvent and a chemical intermediate.[3][4] It has been utilized in studies investigating amide-induced phase separation.[1] As of the current date, there is limited specific information available detailing its direct involvement in significant biological signaling pathways or its role as a modulator of specific cellular targets in the context of drug development. Its primary relevance to researchers in this field lies in its application as a formulation component or a solvent in synthetic chemistry.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound like N-Methylpropionamide.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. uomus.edu.iq [uomus.edu.iq]
